Oral Bioavailability: Documented 33.7% F in Mice with 8.02 h Half-Life — Data Absent for CDK9-IN-1 and CDK9-IN-2
CDK9-IN-12 demonstrates a measured oral bioavailability (F) of 33.7% and an elimination half-life (t1/2) of 8.02 hours following oral gavage administration at 7.5 mg/kg in mice . In direct contrast, no oral bioavailability or in vivo half-life data are reported in the primary literature or vendor technical datasheets for structurally distinct comparators CDK9-IN-1 (IC50 = 39 nM) and CDK9-IN-2 (cellular IC50 = 5-7 nM) . Furthermore, CDK9-IN-13, a more potent analog (IC50 <3 nM) from the same medicinal chemistry campaign, is explicitly noted to exhibit short half-lives in rodents, underscoring the non-obvious nature of CDK9-IN-12's favorable PK profile within this chemical series .
| Evidence Dimension | Oral bioavailability and elimination half-life |
|---|---|
| Target Compound Data | F = 33.7%; t1/2 = 8.02 h (oral gavage, 7.5 mg/kg) |
| Comparator Or Baseline | CDK9-IN-1: Data not reported; CDK9-IN-2: Data not reported; CDK9-IN-13: Short half-life in rodents (quantitative value not specified in datasheets) |
| Quantified Difference | Only CDK9-IN-12 has documented oral PK parameters enabling oral dosing in preclinical efficacy studies |
| Conditions | In vivo PK study in mice following oral gavage administration; 0.5% CMC-Na vehicle |
Why This Matters
Oral bioavailability data enables oral dosing regimens in chronic preclinical efficacy studies and reduces confounding factors associated with parenteral administration routes.
